Dimethyl 2-[(pyrrolidin-1-ylcarbonothioyl)amino]terephthalate
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Description
Dimethyl 2-[(pyrrolidin-1-ylcarbonothioyl)amino]terephthalate is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main methods . The first method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2- (pyrrolidin-1-yl)pyrimidines in a single step .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse and can lead to a wide range of biologically active compounds . For instance, the reaction of certain phenols with N - (4,4-diethoxybutyl)pyrimidin-2-amine can lead to the synthesis of 2- (2-arylpyrrolidin-1-yl)pyrimidines .Mechanism of Action
The mechanism of action of pyrrolidine derivatives is largely dependent on their molecular structure . For instance, derivatives of 2- (pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes .
Future Directions
The future directions in the research of pyrrolidine derivatives involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring different synthetic strategies and varying the substituents in the pyrrolidine ring . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .
Properties
IUPAC Name |
dimethyl 2-(pyrrolidine-1-carbothioylamino)benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-20-13(18)10-5-6-11(14(19)21-2)12(9-10)16-15(22)17-7-3-4-8-17/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSONYZPMJCWOJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333574 |
Source
|
Record name | dimethyl 2-(pyrrolidine-1-carbothioylamino)benzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670739 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
717833-33-5 |
Source
|
Record name | dimethyl 2-(pyrrolidine-1-carbothioylamino)benzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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